molecular formula C9H9N3 B1617905 2,3-Dimethylpyrido[2,3-b]pyrazine CAS No. 7154-32-7

2,3-Dimethylpyrido[2,3-b]pyrazine

Cat. No.: B1617905
CAS No.: 7154-32-7
M. Wt: 159.19 g/mol
InChI Key: TYSBLMVKFMRPQF-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings

Biochemical Analysis

Biochemical Properties

2,3-Dimethylpyrido[2,3-b]pyrazine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit remarkable contributions towards nonlinear optical (NLO) technological applications . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly defined in the literature.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly understood. It is known that pyrazine derivatives can act as kinase inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with diketones under acidic conditions. Another approach is the cyclization of 2,3-diaminopyridine with α,β-unsaturated carbonyl compounds. These reactions are usually carried out under reflux conditions with suitable solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dimethylpyrido[2,3-b]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpyrido[2,3-b]pyrazine is unique due to the presence of both pyridine and pyrazine rings, which confer distinct electronic and steric properties. The methyl groups at positions 2 and 3 further enhance its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2,3-dimethylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBLMVKFMRPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291145
Record name 2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-32-7
Record name 2,3-Dimethylpyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7154-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 73507
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000736808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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